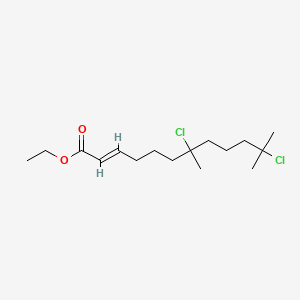
ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a dodec-2-enoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of a suitable carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use .
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Ethyl eicosapentaenoic acid: Shares the ethyl ester group but has a different backbone structure
Uniqueness
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
87687-12-5 |
|---|---|
分子式 |
C16H28Cl2O2 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate |
InChI |
InChI=1S/C16H28Cl2O2/c1-5-20-14(19)10-7-6-8-12-16(4,18)13-9-11-15(2,3)17/h7,10H,5-6,8-9,11-13H2,1-4H3/b10-7+ |
InChI 键 |
FYHYCZTVGAHXNJ-JXMROGBWSA-N |
手性 SMILES |
CCOC(=O)/C=C/CCCC(C)(CCCC(C)(C)Cl)Cl |
SMILES |
CCOC(=O)C=CCCCC(C)(CCCC(C)(C)Cl)Cl |
规范 SMILES |
CCOC(=O)C=CCCCC(C)(CCCC(C)(C)Cl)Cl |
同义词 |
Low's mixture |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


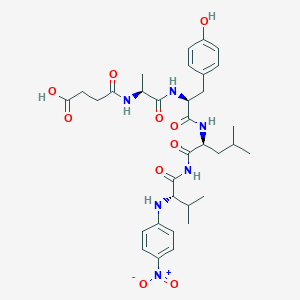
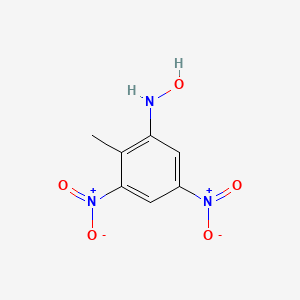
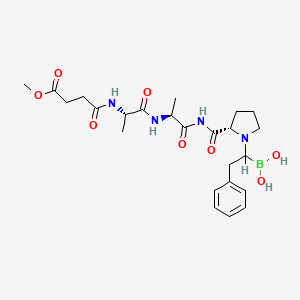
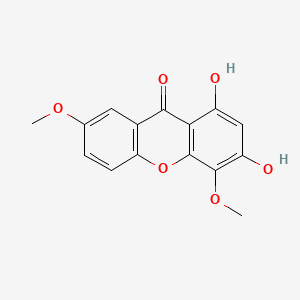


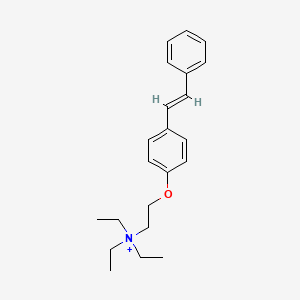
![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)
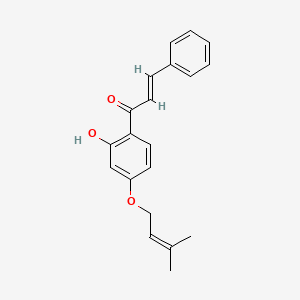
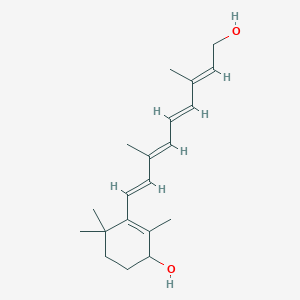
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)
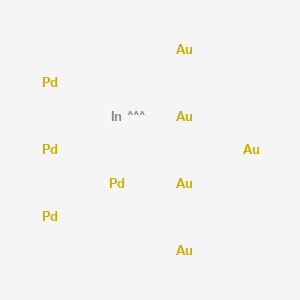
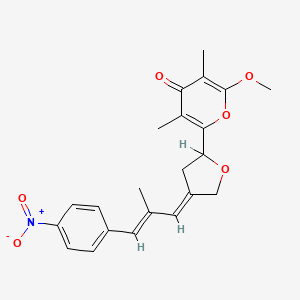
![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)
